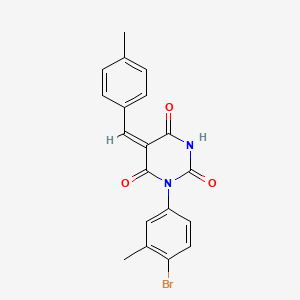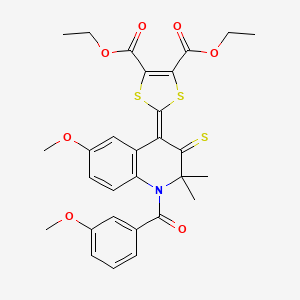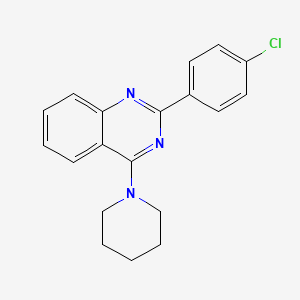![molecular formula C17H25NO4 B11652690 2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11652690.png)
2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(2-METHOXYPHENYL)CARBAMOYL]PROPAN-2-YL}HEXANOIC ACID is a complex organic compound with a unique structure that includes a methoxyphenyl group, a carbamoyl group, and a hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-METHOXYPHENYL)CARBAMOYL]PROPAN-2-YL}HEXANOIC ACID typically involves multiple steps, starting with the preparation of the methoxyphenyl carbamoyl intermediate This intermediate is then reacted with a suitable alkylating agent to introduce the propan-2-yl group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(2-METHOXYPHENYL)CARBAMOYL]PROPAN-2-YL}HEXANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbamoyl group can produce an amine derivative.
Applications De Recherche Scientifique
2-{1-[(2-METHOXYPHENYL)CARBAMOYL]PROPAN-2-YL}HEXANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{1-[(2-METHOXYPHENYL)CARBAMOYL]PROPAN-2-YL}HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets, while the carbamoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other methoxyphenyl derivatives and carbamoyl-containing molecules. Examples include:
- 2-{1-[(2-METHOXYPHENYL)CARBAMOYL]PROPAN-2-YL}PENTANOIC ACID
- 2-{1-[(2-METHOXYPHENYL)CARBAMOYL]PROPAN-2-YL}BUTANOIC ACID
Uniqueness
The uniqueness of 2-{1-[(2-METHOXYPHENYL)CARBAMOYL]PROPAN-2-YL}HEXANOIC ACID lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H25NO4 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-[4-(2-methoxyanilino)-4-oxobutan-2-yl]hexanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-4-5-8-13(17(20)21)12(2)11-16(19)18-14-9-6-7-10-15(14)22-3/h6-7,9-10,12-13H,4-5,8,11H2,1-3H3,(H,18,19)(H,20,21) |
Clé InChI |
MEVOPXDUXCKJAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(C)CC(=O)NC1=CC=CC=C1OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11652616.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11652619.png)

![Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652628.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11652630.png)


![(5Z)-3-(4-fluorophenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11652638.png)

![N-[(Z)-[(3,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11652649.png)

![Propan-2-yl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11652659.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-pentyl-1,3,5-triazin-2-amine](/img/structure/B11652667.png)
![(5E)-1-(4-methoxyphenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11652670.png)
